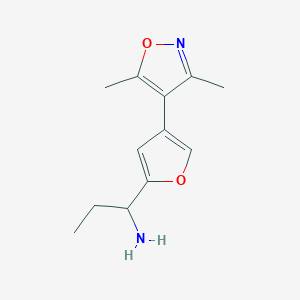
1-(4-(3,5-Dimethylisoxazol-4-yl)furan-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3,5-Dimethylisoxazol-4-yl)furan-2-yl)propan-1-amine is a synthetic organic compound that features a unique structure combining an isoxazole ring and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3,5-Dimethylisoxazol-4-yl)furan-2-yl)propan-1-amine typically involves multi-step organic reactions One common method starts with the preparation of 3,5-dimethylisoxazole, which is then coupled with a furan derivative
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(3,5-Dimethylisoxazol-4-yl)furan-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
1-(4-(3,5-Dimethylisoxazol-4-yl)furan-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1-(4-(3,5-Dimethylisoxazol-4-yl)furan-2-yl)propan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-(4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol): This compound shares the isoxazole ring but differs in the attached aromatic system.
3,5-Dimethylisoxazole derivatives: These compounds have similar core structures but vary in their substituents, affecting their reactivity and applications.
Uniqueness: 1-(4-(3,5-Dimethylisoxazol-4-yl)furan-2-yl)propan-1-amine is unique due to its combination of an isoxazole ring and a furan ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H16N2O2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
1-[4-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]propan-1-amine |
InChI |
InChI=1S/C12H16N2O2/c1-4-10(13)11-5-9(6-15-11)12-7(2)14-16-8(12)3/h5-6,10H,4,13H2,1-3H3 |
Clé InChI |
GIRNCSPRXZCLGD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC(=CO1)C2=C(ON=C2C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


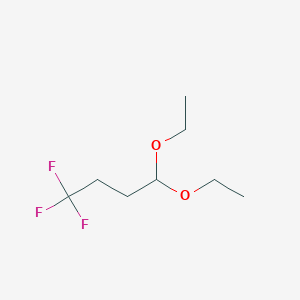

![[1-Benzyl-4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-2,5-dioxopyrrolidin-3-yl] benzoate](/img/structure/B12855268.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12855275.png)
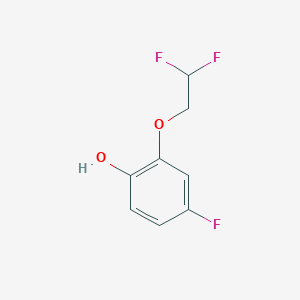





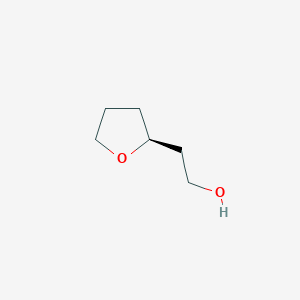
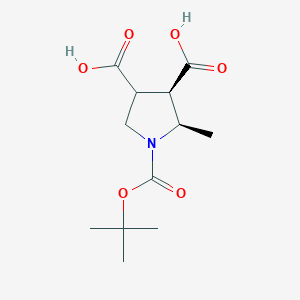
![3-Isopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12855336.png)

